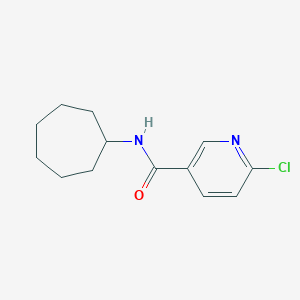![molecular formula C14H12N2O3S B263013 4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)
4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide, also known as NSC-743380, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonamide derivatives and has been studied for its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, 4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. In neurological disorder research, 4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of 4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and regulation. It has also been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells.
Biochemical and Physiological Effects:
4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide has been found to have various biochemical and physiological effects in cells and organisms. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, it has been studied for its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential use in treating various diseases. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide, including:
1. Further studies on its mechanism of action and potential targets in cells and organisms.
2. Studies on its potential use in combination with other drugs for the treatment of cancer, inflammation, and neurological disorders.
3. Studies on its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in the body.
4. Studies on its potential toxicity and safety in humans.
5. Studies on its potential use in other disease areas, such as infectious diseases and metabolic disorders.
Conclusion:
4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide is a chemical compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its synthesis method is relatively simple, and it has been studied for its potential use in treating various diseases. Further research is needed to fully understand its mechanism of action and potential targets, as well as its pharmacokinetics, toxicity, and safety in humans.
Métodos De Síntesis
The synthesis of 4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with 2-(hydroxymethyl)aniline in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization. The yield of 4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide is typically around 50-60%.
Propiedades
Nombre del producto |
4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H12N2O3S |
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O3S/c15-9-11-5-7-13(8-6-11)20(18,19)16-14-4-2-1-3-12(14)10-17/h1-8,16-17H,10H2 |
Clave InChI |
LBUREJCCJVWDSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CO)NS(=O)(=O)C2=CC=C(C=C2)C#N |
SMILES canónico |
C1=CC=C(C(=C1)CO)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)
![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)







![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)

